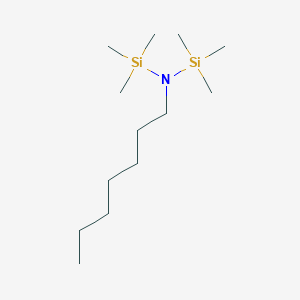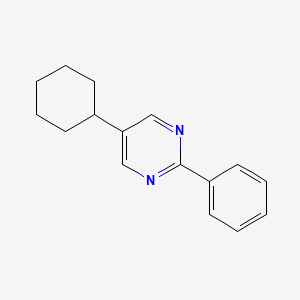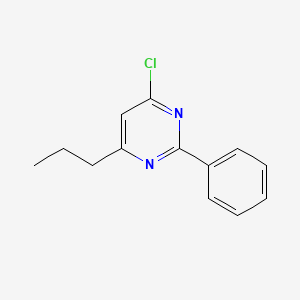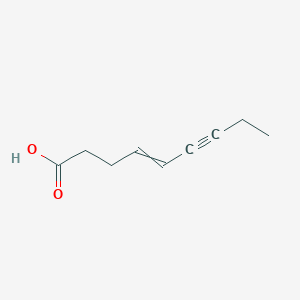![molecular formula C24H15Cl2N3O3 B14375430 1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) CAS No. 88608-83-7](/img/structure/B14375430.png)
1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions, particularly in the formation of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) typically involves the reaction of appropriate aromatic precursors with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and real-time monitoring ensures efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines, forming polyurethanes and polyureas.
Polymerization: The isocyanate groups can polymerize, leading to the formation of high-molecular-weight polymers with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and water. The reactions typically occur under mild to moderate temperatures, with catalysts such as tertiary amines or metal complexes to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and various isocyanate derivatives. These products are widely used in coatings, adhesives, foams, and elastomers.
科学研究应用
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates. The pathways involved in these reactions are well-studied and form the basis for the compound’s diverse applications.
相似化合物的比较
Similar Compounds
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but lacks the chlorine substituents, leading to different reactivity and applications.
Toluene Diisocyanate: A widely used isocyanate compound with different substitution patterns, leading to varied properties and uses.
Hexamethylene Diisocyanate: Another isocyanate compound with a different backbone, used in the production of polyurethanes and coatings.
Uniqueness
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is unique due to its specific substitution pattern and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and allows for the formation of specialized polymers and materials with tailored properties.
属性
CAS 编号 |
88608-83-7 |
|---|---|
分子式 |
C24H15Cl2N3O3 |
分子量 |
464.3 g/mol |
IUPAC 名称 |
1,2-bis[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C24H15Cl2N3O3/c25-21-8-2-5-17(23(21)28-14-31)10-16-4-1-7-19(12-27-13-30)20(16)11-18-6-3-9-22(26)24(18)29-15-32/h1-9H,10-12H2 |
InChI 键 |
PBFLGWCRKPTPTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)CN=C=O)CC2=C(C(=CC=C2)Cl)N=C=O)CC3=C(C(=CC=C3)Cl)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
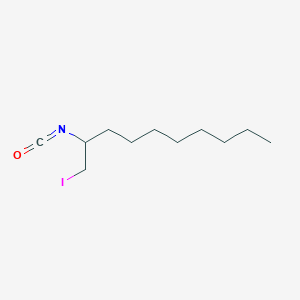
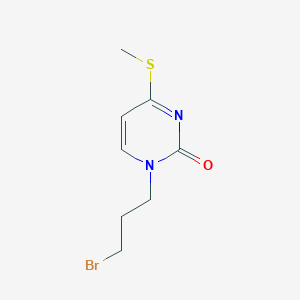

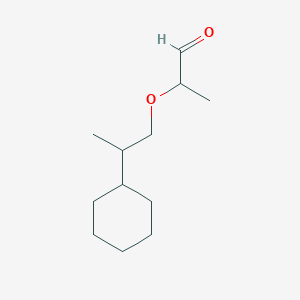

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
